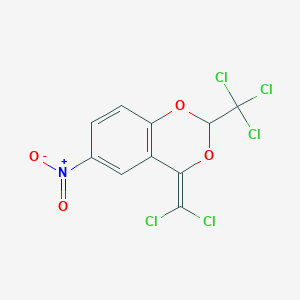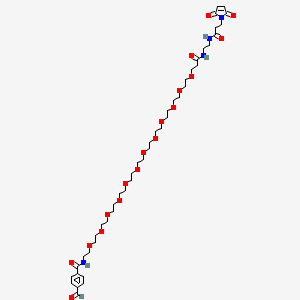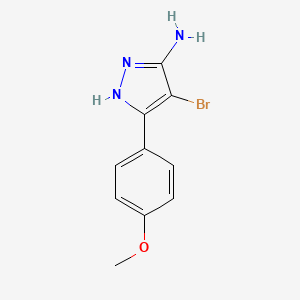
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with dichloromethylene, nitro, and trichloromethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This reaction forms the benzodioxin ring structure, which is then further functionalized with dichloromethylene, nitro, and trichloromethyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloromethylene and trichloromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted benzodioxin derivatives.
科学的研究の応用
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
4H-1,3-Benzodioxin-4-one: A similar compound with a benzodioxin ring but different substituents.
1,3-Benzodioxane: Another isomeric form with different chemical properties.
4H-benzo[d][1,3]dioxin-4-one derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61720-18-1 |
|---|---|
分子式 |
C10H4Cl5NO4 |
分子量 |
379.4 g/mol |
IUPAC名 |
4-(dichloromethylidene)-6-nitro-2-(trichloromethyl)-1,3-benzodioxine |
InChI |
InChI=1S/C10H4Cl5NO4/c11-8(12)7-5-3-4(16(17)18)1-2-6(5)19-9(20-7)10(13,14)15/h1-3,9H |
InChIキー |
JBMFMIXAZCTFGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)
![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12045779.png)
